Methyl 2-furoate

Catalog No.
S702380
CAS No.
611-13-2
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-furoate

CAS Number

611-13-2

Product Name

Methyl 2-furoate

IUPAC Name

methyl furan-2-carboxylate

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3

InChI Key

HDJLSECJEQSPKW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CO1

Solubility

insoluble to slightly soluble in water; soluble in oils
miscible (in ethanol)

Synonyms

2-Furoic Acid Methyl Ester; 2-(Methoxycarbonyl)furan; 5-(Methoxymethyl)-furoic Acid; Methyl 2-Furancarboxylate; Methyl 2-Furoate; Methyl 2-Furylcarboxylate; Methyl Pyromucate; Methyl α-Furoate; NSC 35551; Pyromucic Acid Methyl Ester

Canonical SMILES

COC(=O)C1=CC=CO1

Organic Synthesis

  • Precursor for Heterocyclic Compounds: Methyl 2-furoate serves as a building block for synthesizing various heterocyclic compounds, including cis-fused 5-oxofuro[2,3-b]furans and sesquiterpene lactones. These complex molecules possess diverse biological properties and potential applications in drug discovery [, ].

Food Science and Flavor Chemistry

  • Natural Flavoring Agent: Methyl 2-furoate is found naturally in various fruits like mangoes, kiwifruit, and papayas. Its characteristic fruity, winey aroma contributes to the overall flavor profile of these fruits [].
  • Flavoring Additive: Due to its pleasant aroma, methyl 2-furoate finds use as a flavoring additive in various food and beverage products, enhancing their sensory appeal [].

Other Research Areas

  • Biomarker and Metabolite Identification: Methyl 2-furoate has been identified as a potential biomarker in certain metabolic pathways. Its presence can aid in the identification of specific metabolic processes and potential disease states [].
  • Antimicrobial and Antifungal Properties: Some studies suggest that methyl 2-furoate may possess antimicrobial and antifungal properties, warranting further investigation for potential applications in food preservation and disease control [, ].

Methyl 2-furoate, also known as methyl furan-2-carboxylate, is an organic compound with the molecular formula C6H6O3C_6H_6O_3 and a molecular weight of approximately 126.11 g/mol. It is classified as a carboxylic ester and is structurally related to 2-furoic acid. The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, and a carboxylate functional group, making it an important intermediate in organic synthesis and various

Methyl 2-furoate is considered a flammable liquid with a moderate flash point. It is recommended to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting.

Note

Further Research

While research on methyl 2-furoate is ongoing, there are areas where more information is needed. These include:

  • Investigating its potential toxicity and establishing safe handling procedures.
  • Exploring its applications as a flavoring agent or a biomarker for food consumption.
  • Studying its reactivity for the development of novel synthetic strategies.
Due to its functional groups:

  • Esterification: It can undergo hydrolysis to yield 2-furoic acid and methanol.
  • Transesterification: This reaction can occur with alcohols to form different esters.
  • Pyrolysis: Studies have shown that methyl 2-furoate can decompose at high temperatures (879-1107 K), producing various products that are significant in fuel applications .
  • Coupling Reactions: It serves as a substrate in palladium-catalyzed coupling reactions, providing an alternative to furan for synthesizing mono- or poly-arylated furans .

Methyl 2-furoate exhibits biological activity that has been explored in various studies. It has been reported in the context of natural products, particularly within species such as Actinidia chinensis (kiwifruit), indicating potential roles in flavor or fragrance profiles . Additionally, its derivatives and related compounds have shown antimicrobial properties, which may be relevant for pharmaceutical applications.

Several methods exist for synthesizing methyl 2-furoate:

  • Esterification of 2-Furoic Acid: Reacting 2-furoic acid with methanol in the presence of an acid catalyst.
  • Furan Derivatives: Starting from furan derivatives through carboxylation followed by esterification.
  • Chemical Transformations: Utilizing various reagents and conditions to convert simpler furan compounds into methyl 2-furoate .

Methyl 2-furoate has diverse applications:

  • Flavoring Agent: Used in the food industry for its pleasant aroma.
  • Fragrance Component: Employed in perfumes and cosmetics.
  • Chemical Intermediate: Utilized in the synthesis of pharmaceuticals and agrochemicals.
  • Fuel Additive: Investigated for its potential as a biodiesel component due to favorable combustion properties .

Interaction studies involving methyl 2-furoate focus on its behavior in various chemical environments. Kinetic modeling has been conducted to understand its pyrolysis, which is crucial for optimizing combustion processes in biodiesel applications. These studies provide insights into how methyl 2-furoate interacts with other compounds during thermal decomposition .

Methyl 2-furoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Aspects
Methyl Furan-3-carboxylateSimilar ester structureDifferent position of the carboxylate group
Ethyl 2-furoateEthyl ester instead of methylAltered volatility and solubility properties
Methyl Furan-4-carboxylateCarboxylate group at position fourDifferent reactivity and synthesis pathways
Methyl Thiophene-2-carboxylateContains sulfur instead of oxygenUnique electronic properties affecting reactivity

Methyl 2-furoate is unique due to its specific position of the carboxyl group on the furan ring, influencing its reactivity and applications compared to other similar compounds. Its role as a versatile intermediate makes it particularly valuable in organic synthesis and industrial applications .

Physical Description

Liquid
Colourless to pale yellow liquid, berry, fruity, winey, heavy odou

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

126.031694049 g/mol

Monoisotopic Mass

126.031694049 g/mol

Boiling Point

181.00 to 182.00 °C. @ 760.00 mm Hg

Heavy Atom Count

9

Density

1.176-1.181

LogP

1.0 (LogP)
1.00

UNII

O9A8D29YDE

GHS Hazard Statements

Aggregated GHS information provided by 1603 companies from 8 notifications to the ECHA C&L Inventory.;
H301 (98.44%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

611-13-2

Wikipedia

Methyl 2-furoate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Furancarboxylic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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